molecular formula C14H10FNO5 B6392921 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid CAS No. 1261946-69-3

5-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6392921
CAS No.: 1261946-69-3
M. Wt: 291.23 g/mol
InChI Key: KUUXGUAYTSNTEY-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

5-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxycarbonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxynicotinic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid is unique due to the presence of both a fluorine atom and a hydroxynicotinic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(2-fluoro-5-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-14(20)7-2-3-11(15)9(4-7)8-5-10(13(18)19)12(17)16-6-8/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUXGUAYTSNTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688114
Record name 5-[2-Fluoro-5-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-69-3
Record name 5-[2-Fluoro-5-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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